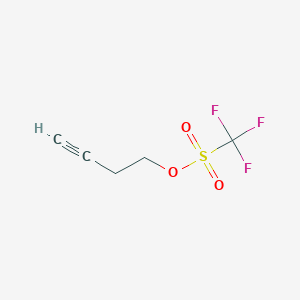

3-Butynyl triflate

描述

The Triflate Group in Modern Synthetic Strategies

The trifluoromethanesulfonate (B1224126), or triflate (OTf), group is a cornerstone of modern synthetic organic chemistry, prized for its remarkable attributes as a leaving group. ontosight.aiwikipedia.org Its exceptional stability, a consequence of resonance stabilization that delocalizes the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group, renders it an excellent leaving group in a variety of reactions. wikipedia.org This high reactivity facilitates nucleophilic substitution reactions, even with weak nucleophiles, and is instrumental in numerous cross-coupling reactions, including the Suzuki and Heck reactions. wikipedia.org

The triflate group is typically introduced by reacting an alcohol with triflic anhydride (B1165640) in the presence of a base. ontosight.ai Its utility extends to the activation of otherwise unreactive positions, enabling the construction of complex carbon skeletons and heterocyclic systems. ontosight.aiorgsyn.org The stability and reactivity of triflates have made them indispensable tools in the total synthesis of natural products and the development of novel pharmaceuticals. orgsyn.orgmdpi.com

Significance of Terminal Alkynes in Chemical Transformations

Terminal alkynes are fundamental building blocks in organic synthesis due to the unique reactivity of the sp-hybridized C-H bond. unacademy.com This bond is weakly acidic, allowing for deprotonation to form a potent carbon-centered nucleophile, an alkynylide. unacademy.com This nucleophilicity is harnessed in a wide array of carbon-carbon bond-forming reactions, significantly expanding the molecular complexity of synthetic targets.

A paramount application of terminal alkynes is in transition-metal-catalyzed cross-coupling reactions. sioc-journal.cn The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is a classic example of their utility in forming C(sp)-C(sp2) bonds. unacademy.comgelest.com Furthermore, terminal alkynes participate in various other transformations, including dimerization, cycloadditions, and reactions with carbonyl compounds, underscoring their versatility in constructing diverse molecular architectures. nih.govbeilstein-journals.org

Positioning 3-Butynyl Triflate within Electrophilic Alkynyl Reagents

While terminal alkynes typically react as nucleophiles, the development of electrophilic alkynylating reagents has provided a complementary and powerful synthetic strategy. These reagents effectively reverse the polarity of the alkyne, allowing it to react with nucleophiles.

This compound is a bifunctional reagent that embodies both electrophilic and nucleophilic potential. The terminal alkyne can be deprotonated to act as a nucleophile. Conversely, the carbon atom attached to the highly effective triflate leaving group serves as an electrophilic center, susceptible to nucleophilic attack. This dual reactivity allows for sequential functionalization at both ends of the butynyl chain.

Other classes of electrophilic alkynylating reagents include hypervalent iodine compounds, such as alkynyl(phenyl)iodonium salts. researchgate.netnih.gov These reagents are known to deliver an alkynyl cation equivalent to a variety of nucleophiles. researchgate.net Dibenzothiophene-based reagents have also been developed for electrophilic alkynylation. google.com this compound, with its readily accessible structure and distinct reactivity profile, occupies a valuable niche within this class of reagents, offering a straightforward route to incorporating a butynyl moiety into a target molecule through nucleophilic substitution.

Scope and Research Trajectories of this compound Chemistry

Research involving this compound and related compounds continues to expand, driven by the need for efficient methods to construct complex molecular frameworks. Current research trajectories focus on several key areas:

Domino and Cascade Reactions: The bifunctional nature of this compound makes it an ideal substrate for domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a nucleophilic attack on the electrophilic carbon can be followed by an intramolecular reaction involving the alkyne, leading to the rapid assembly of cyclic structures. researchgate.net

Cycloaddition Reactions: The terminal alkyne of this compound is a versatile partner in various cycloaddition reactions, including [3+2] cycloadditions to form five-membered rings. beilstein-journals.orgresearchgate.net These reactions are powerful tools for the construction of heterocyclic systems.

Synthesis of Natural Products and Bioactive Molecules: The butynyl group is a structural motif found in some natural products. The reactivity of this compound makes it a useful building block in the total synthesis of such compounds and their analogues for medicinal chemistry applications. mdpi.comrsc.org

Development of Novel Catalytic Systems: The reactions of this compound are often facilitated by transition metal or Lewis acid catalysts. Ongoing research aims to develop more efficient and selective catalytic systems, including those based on scandium triflate and other metal triflates, to control the outcome of these transformations. researchgate.netrsc.orgacs.org

The continued exploration of the chemistry of this compound promises to yield new and innovative synthetic methodologies with broad applications in organic chemistry.

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₅F₃O₃S | cymitquimica.comnih.gov |

| Molecular Weight | 202.15 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | but-3-yn-1-yl trifluoromethanesulfonate | nih.gov |

| CAS Number | 32264-79-2 | cymitquimica.comnih.gov |

| Appearance | Liquid | cymitquimica.com |

Key Reactions and Applications

| Reaction Type | Description | Key Features | Relevant Compounds |

| Nucleophilic Substitution | The triflate group is displaced by a nucleophile. | Excellent leaving group ability of the triflate. | Alcohols, Amines, Carbanions |

| Cross-Coupling Reactions | The triflate can participate in Pd-catalyzed cross-coupling. | Versatile C-C bond formation. | Aryl boronic acids (Suzuki), Stannanes (Stille) |

| Cycloaddition Reactions | The terminal alkyne undergoes cycloaddition with various partners. | Formation of carbo- and heterocyclic rings. | Azides, Nitrones |

| Domino Reactions | Sequential reactions initiated by one of the functional groups. | Rapid increase in molecular complexity. | Stannanes |

Structure

3D Structure

属性

IUPAC Name |

but-3-ynyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h1H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVIATXXUXJZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Butynyl Triflate and Analogues

Direct Triflation Protocols from Butynols

The most straightforward method for the preparation of 3-butynyl triflate is the direct triflation of its corresponding alcohol, 3-butyn-1-ol. cymitquimica.comnih.gov This reaction involves the conversion of the primary alcohol functional group into a trifluoromethanesulfonate (B1224126) (triflate) ester, which is an excellent leaving group. The process typically utilizes a powerful triflating agent in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

The most common and effective triflating agent for this transformation is trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). commonorganicchemistry.com The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures (e.g., 0 °C to room temperature) to control the reactivity. A hindered base, typically pyridine (B92270) or triethylamine, is added to scavenge the triflic acid generated during the reaction, preventing potential side reactions. commonorganicchemistry.com

An alternative, milder reagent for this conversion is N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh). This reagent can offer improved selectivity in cases where other sensitive functional groups are present in the substrate, although the reaction conditions may vary. commonorganicchemistry.com

Table 1: Reagents for Direct Triflation of Alcohols

| Reagent | Common Base | Typical Solvent | Characteristics |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Pyridine, Triethylamine | Dichloromethane (DCM) | Highly reactive, standard and widely used method. commonorganicchemistry.com |

| N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) | Varies | Dichloromethane (DCM) | Milder than Tf₂O, can offer better selectivity. commonorganicchemistry.com |

Convergent Synthetic Strategies via Alkynyl Precursors

The synthesis of analogues of this compound, particularly those incorporating aryl moieties, can be accomplished using convergent strategies involving C-C bond formation. One such method is the coupling of a substituted benzyl (B1604629) bromide with a lithiated propyne (B1212725) derivative. This reaction, a variation of the Sonogashira or other cross-coupling reactions, forms the core carbon skeleton of the target molecule. organic-chemistry.orgrsc.org

For instance, propyne can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form lithiated propyne. This nucleophilic species can then react with a substituted benzyl bromide in a nucleophilic substitution reaction to yield a substituted 1-phenyl-2-butyne. Subsequent chemical modifications would be required to introduce a hydroxyl group at the appropriate position, which could then be converted to a triflate.

Table 2: Example of Convergent Fragment Coupling

| Fragment 1 | Fragment 2 | Key Reaction Type | Intermediate Product Class |

| Lithiated Propyne | Substituted Benzyl Bromide | Nucleophilic Substitution / Cross-Coupling | Aryl-substituted Butyne |

Another powerful convergent approach involves the use of protecting groups, particularly for the terminal alkyne. Silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), are commonly used to protect the acidic proton of a terminal alkyne. gelest.comnih.gov This strategy allows for chemical manipulations on other parts of the molecule without affecting the alkyne.

In a typical sequence, a silyl-protected butynol (B8639501) derivative is first synthesized. The hydroxyl group of this protected intermediate can then be converted to a triflate. The final step involves the removal of the silyl protecting group, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne and yield the desired alkynyl triflate. This sequence ensures that the highly reactive triflating agent does not interfere with the terminal alkyne.

From Substituted Benzyl Bromides and Lithiated Propynes

Comparative Analysis of Synthetic Efficacy and Selectivity

Selectivity: Direct triflation using a highly reactive reagent like triflic anhydride can sometimes lead to side reactions if other sensitive functional groups are present. In such cases, a milder reagent like Tf₂NPh may offer superior chemoselectivity. commonorganicchemistry.com Convergent strategies employing protecting groups offer a robust solution to selectivity issues. By protecting the terminal alkyne, for example, the triflation of a hydroxyl group elsewhere in the molecule can be performed without risk of side reactions at the alkyne terminus. gelest.com The subsequent deprotection step cleanly affords the final product. This level of control is a significant advantage of convergent methodologies when synthesizing complex, multifunctional molecules.

Table 3: Comparison of Synthetic Strategies

| Feature | Direct Triflation | Convergent Synthesis |

| Step Economy | High (often 1 step) | Lower (multiple steps) |

| Overall Yield | Potentially very high for simple targets | Dependent on multiple steps; advantageous for complex targets |

| Applicability | Ideal for this compound and simple analogues | Necessary for complex analogues with multiple fragments |

| Selectivity Control | Dependent on reagent choice (Tf₂O vs. Tf₂NPh) | High, enabled by protecting groups and strategic bond formation |

Reactivity Profiles and Mechanistic Investigations of 3 Butynyl Triflate

Electrophilic Activation and the Role of the Triflate Leaving Group

The triflate (trifluoromethanesulfonate) group is an exceptionally effective leaving group due to the high stability of the resulting triflate anion. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org This property renders the carbon atom to which it is attached highly electrophilic and susceptible to a variety of reactions.

Nucleophilic Substitution Pathways on the Triflate-Bearing Carbon

The primary carbon bearing the triflate group in 3-butynyl triflate is a prime site for nucleophilic substitution reactions. Given that it is a primary carbon, the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is the predominant pathway. savemyexams.comlibretexts.org In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. libretexts.org This process involves a transition state where the nucleophile is forming a new bond while the triflate group is simultaneously breaking its bond with the carbon. libretexts.org

The high reactivity of alkyl triflates in Sₙ2 reactions necessitates that they be handled in environments free of strong nucleophiles to prevent unwanted side reactions. wikipedia.org The choice of nucleophile and reaction conditions can be tailored to introduce a wide variety of functional groups at this position.

Generation and Reactivity of Vinyl Cations

While less common for primary systems, the exceptional leaving group ability of triflate can facilitate the formation of carbocations under certain conditions. In the context of related vinyl triflates, silylium-mediated ionization has been used to generate vinyl cations. nih.gov For instance, the ionization of a butenyl triflate can lead to a kinetically persistent vinyl cation. nih.govescholarship.org Although direct ionization of this compound to a primary carbocation is energetically unfavorable, rearrangement or participation of the alkyne moiety could potentially lead to more stable cationic intermediates.

Vinyl cations are highly reactive intermediates. wikipedia.orgmsu.edu They can be trapped by nucleophiles, as seen in solvolysis reactions where the solvent acts as the nucleophile. nih.gov The generation of vinyl cations from vinyl triflates has been shown to result in both E and Z-enol ether products upon nucleophilic attack by the solvent, supporting the existence of a linear vinyl cation intermediate. wikipedia.org

Participation in Single-Electron Transfer (SET) Processes

Aryl and vinyl triflates can be precursors to radicals through single-electron transfer (SET) processes. rsc.org In these reactions, a one-electron reduction of the triflate-containing molecule can lead to the formation of a radical intermediate. rsc.org While direct evidence for this compound in SET processes is not extensively documented, related alkyl halides and triflates are known to participate in such reactions. For example, photoredox catalysis using catalysts like Ru(bpy)₃Cl₂ can initiate SET to reduce activated carbon-halogen or carbon-triflate bonds, forming alkyl radicals. organic-chemistry.org These radicals can then undergo further reactions, such as hydrogen atom abstraction or C-C bond formation. organic-chemistry.orgnih.gov The presence of the alkyne in this compound could influence the stability and subsequent reactivity of any radical intermediate formed.

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne in this compound provides a second site for a variety of chemical transformations, primarily involving additions to the carbon-carbon triple bond.

Electrophilic Additions to the Alkyne

Alkynes undergo electrophilic addition reactions, similar to alkenes, although their reactivity can differ. msu.educhemistrysteps.com The high electron density of the triple bond makes it susceptible to attack by electrophiles. libretexts.org However, the formation of a vinyl cation intermediate is generally less favorable than the formation of an alkyl carbocation, which can make alkynes less reactive than alkenes in some electrophilic additions. msu.educhemistrysteps.comlibretexts.org

Common electrophilic additions to alkynes include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms. libretexts.orglibretexts.org This leads to the formation of a vinyl halide.

Halogenation: The addition of halogens (X₂) like Br₂ or Cl₂ can occur once to form a dihaloalkene or twice to yield a tetrahaloalkane. libretexts.orgorganicchemistrytutor.com The initial addition is typically an anti-addition. libretexts.org

Hydration: In the presence of a strong acid and a mercury(II) catalyst, water can add across the triple bond to form an enol, which then tautomerizes to a more stable ketone. chemistrysteps.comorganicchemistrytutor.com

The reaction conditions for these additions can be controlled to achieve the desired product. For example, using one equivalent of the electrophile can favor the formation of the alkene product, while an excess can lead to the fully saturated product. libretexts.org

Cycloaddition Reactions of the Butynyl Unit

The alkyne functional group is a valuable component in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. The butynyl unit of this compound can participate in several types of cycloadditions.

[3+2] Cycloadditions: This type of reaction, often referred to as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkyne). A well-known example is the "click" reaction, where an azide (B81097) reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole. mdpi.com This reaction is highly efficient and regioselective.

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple alkynes as dienophiles compared to alkenes, alkynes can participate in Diels-Alder reactions with dienes to form six-membered rings. mdpi.com The reactivity can be enhanced by the presence of electron-withdrawing groups on the alkyne. Some metal triflates, like Ytterbium triflate (Yb(OTf)₃), have been used to catalyze formal [4+2] cycloadditions. core.ac.uk

These cycloaddition reactions provide efficient routes to complex cyclic and heterocyclic structures from the relatively simple this compound precursor.

Rearrangement Reactions Facilitated by the Alkynyl Triflate Structure

The structure of this compound, featuring a terminal alkyne and a triflate leaving group, presents possibilities for various rearrangement reactions, although direct studies on this specific compound are not extensively documented. However, the reactivity of related alkynyl systems provides significant insight into potential transformations.

One area of related research involves the rearrangement of hypervalent iodonium (B1229267) alkynyl triflates (HIATs). In these systems, reaction with an azide source can lead to the formation of a cyanocarbene. The proposed mechanism involves the initial addition of the azide to the β-carbon of the alkyne, which, after decomposition and loss of iodobenzene (B50100), forms a vinylidene-carbene. This intermediate can then undergo a 1,2-rearrangement to yield an alkynyl-azide, which subsequently extrudes dinitrogen to form the cyanocarbene. nih.gov This cascade of events highlights the propensity of the alkynyl backbone to facilitate complex molecular reorganizations. jove.comfigshare.com

Another relevant transformation is the nih.govnih.gov-sigmatropic rearrangement observed in allyl alkynyl ethers, which can be generated from enol triflates. In this process, an allyl alkynyl ether, formed via the elimination of a triflate group, rapidly rearranges at low temperatures to form an allyl ketene (B1206846) intermediate. This ketene can then be trapped by a nucleophile to yield γ,δ-unsaturated carboxylic acid derivatives. nih.gov While this is not a rearrangement of an alkynyl triflate itself, it demonstrates a facile rearrangement pathway available to a closely related alkynyl structure formed from a triflate precursor. The thermal lability of benzyl (B1604629) alkynyl ether, which rearranges to an indanone upon gentle heating, further underscores the potential for rearrangements in such systems. nih.gov

These examples from related compounds suggest that while this compound may not undergo spontaneous rearrangement under standard conditions, its functional groups are amenable to transformations that include significant skeletal reorganization when activated by appropriate reagents or converted into suitable intermediates.

Transition Metal-Catalyzed Reactivity

This compound is a versatile substrate for a variety of transition metal-catalyzed reactions, owing to the presence of both a reactive terminal alkyne and an excellent triflate leaving group. Palladium and gold catalysis are particularly prominent in harnessing the reactivity of this and related alkynyl triflates.

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally effective in activating triflate-bearing compounds for carbon-carbon bond formation. Alkynyl triflates, while less common than their aryl and vinyl counterparts, participate in a range of canonical cross-coupling and cyclization reactions.

The triflate group in alkynyl triflates can serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, analogous to the more common aryl and vinyl triflates. researchgate.net

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate. In a variation of this reaction, an alkynyl triflate could theoretically act as the electrophile, coupling with another terminal alkyne. The standard Sonogashira mechanism involves the oxidative addition of the triflate to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne partner) and subsequent reductive elimination to yield the coupled diyne product. scite.ai

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organic halide or triflate. Alkynyl triflates can serve as the electrophilic partner, reacting with various organoboronic acids or their esters. The catalytic cycle involves the oxidative addition of the C-OTf bond to the Pd(0) center, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to form the new C-C bond. Current time information in London, GB.ic.ac.uk The use of potassium alkynyltrifluoroborates as the nucleophilic partner in couplings with aryl triflates has been well-established, demonstrating the general compatibility of the alkyne and triflate moieties under these conditions. Current time information in London, GB.

Stille Coupling: The Stille reaction mates an organotin compound with an sp²-hybridized halide or triflate. An alkynyl triflate can function as the electrophile, reacting with an organostannane reagent. The mechanism follows the familiar pattern of oxidative addition, transmetalation from tin to palladium, and reductive elimination. researcher.life Triflates are known to react with reactivity comparable to bromides in Stille couplings. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Triflates This table presents generalized data for cross-coupling reactions involving triflates as electrophiles, reflecting typical outcomes for these reaction types.

| Reaction | Nucleophile | Electrophile | Catalyst System (Typical) | Base (Typical) | Typical Yield |

|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Triflate | PdCl₂(PPh₃)₂ / CuI | Et₃N | Good to Excellent |

| Suzuki-Miyaura | Organoboronic Acid | Aryl/Vinyl Triflate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄ or Cs₂CO₃ | Good to Excellent Current time information in London, GB. |

| Stille | Organostannane | Aryl/Vinyl Triflate | Pd(PPh₃)₄ | - | Good to High nih.gov |

The dual functionality of molecules containing both an alkyne and a triflate group allows for powerful intramolecular cyclization reactions catalyzed by palladium. If this compound were part of a larger molecule containing a tethered nucleophile or an unsaturated system, it could undergo intramolecular bond formation. For instance, palladium-catalyzed intramolecular olefinations of vinyl and aryl triflates have been studied to create cyclic structures. rsc.org A common strategy involves the oxidative addition of the C-OTf bond to Pd(0), followed by intramolecular insertion of a tethered alkene or alkyne (carbopalladation). The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or another cross-coupling, to yield complex polycyclic systems. nih.govethz.ch For example, the reaction of o-ethynylphenols with unsaturated triflates proceeds via a palladium-catalyzed coupling followed by an in-situ cyclization to furnish substituted benzo[b]furans. scite.ai

The critical first step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions is the oxidative addition of the electrophile to the low-valent palladium(0) center. researcher.life For substrates like this compound, this involves the insertion of Pd(0) into the C(sp)-OTf bond to form a Pd(II) alkynyl triflate complex. rsc.org

Intramolecular Cyclization and Annulation Cascades

Gold-Catalyzed Reactions

Homogeneous gold catalysis is characterized by the powerful π-acidic nature of cationic gold(I) complexes, which effectively activate alkynes and allenes toward nucleophilic attack. researchgate.netmdpi.comwikipedia.org While direct gold-catalyzed reactions of this compound are not widely reported, the reactivity of its terminal alkyne function can be inferred from numerous studies on related systems.

A gold(I) catalyst would coordinate to the carbon-carbon triple bond of this compound, rendering it highly electrophilic and susceptible to attack by a wide range of either external or internal nucleophiles. This activation is the cornerstone of a vast number of gold-catalyzed transformations, including hydrofunctionalization and cycloisomerization reactions. wikipedia.org

The triflate group, being strongly electron-withdrawing, would further enhance the electrophilicity of the alkyne, potentially increasing its reactivity toward nucleophilic attack compared to an unfunctionalized terminal alkyne. Furthermore, metal triflates, including zinc(II) triflate (Zn(OTf)₂) and copper(II) triflate, are sometimes used as reagents or additives in alkyne chemistry. mdpi.com For example, Zn(OTf)₂ is used to generate alkynylzinc reagents in situ for asymmetric additions to aldehydes. In some gold-catalyzed reactions, copper(II) triflate has been identified as a beneficial additive, possibly promoting the transformation through a bimetallic catalytic cycle. mdpi.com

The activation of terminal alkynes by gold catalysts can also lead to the formation of gold acetylide intermediates. beilstein-journals.org These species can then participate in further transformations. Given the presence of the highly effective triflate leaving group, it is conceivable that novel reaction pathways involving both the activated alkyne and the triflate moiety could be designed, although such reactivity remains an area for future exploration.

Activation of Glycosyl S-3-Butynyl Thiocarbonate Donors

Bismuth-Catalyzed Transformations

Bismuth(III) salts, particularly bismuth(III) triflate (Bi(OTf)₃), have emerged as versatile, cost-effective, and environmentally benign Lewis acid catalysts for a wide array of organic transformations. researchgate.netnih.gov Their utility extends to various reactions involving unsaturated systems, making them relevant to the chemistry of compounds like this compound.

Bismuth(III) triflate is a highly effective catalyst for various cyclization reactions, including intramolecular hydroarylation and the Nazarov cyclization. researchgate.netrsc.orgbeilstein-journals.org These reactions typically proceed through the activation of a π-system by the Lewis acidic bismuth center, generating a cationic intermediate that subsequently undergoes cyclization. For instance, Bi(OTf)₃ can catalyze the cycloisomerization of enynes and the cyclization of aryl vinyl ketones to form indanones. researchgate.netbeilstein-journals.org

While direct examples of Bi(OTf)₃-catalyzed cyclization of this compound itself are not prominently documented, the established reactivity of Bi(OTf)₃ with alkynes and other unsaturated systems suggests its potential applicability. A hypothetical cyclization of a suitably substituted derivative of this compound could be envisioned, where the bismuth catalyst activates the alkyne or another part of the molecule to initiate an intramolecular ring-closing event. The triflate group could either be a spectator or participate in the reaction, depending on the substrate and conditions.

Table 2: Examples of Bismuth(III) Triflate-Catalyzed Cyclization Reactions

| Substrate Type | Product Type | Catalyst Loading | Conditions | Reference |

|---|---|---|---|---|

| Aryl vinyl ketones | 3-Aryl-1-indanones | 10 mol% | Acetonitrile, 60 °C | beilstein-journals.org |

| Amino-1,6-enynes | Bicyclic amines | Not specified | Not specified | rsc.org |

This table illustrates the general capability of Bi(OTf)₃ to catalyze cyclization reactions.

Bismuth(III) triflate has proven to be an efficient catalyst for both intermolecular and intramolecular hydroarylation and hydroamination reactions. rsc.orgnih.gov In hydroarylation, Bi(OTf)₃ can catalyze the addition of arenes to alkenes and allenes. rsc.org For hydroamination, Bi(OTf)₃ promotes the addition of amines, sulfonamides, or carbamates to unsaturated C-C bonds. rsc.orgnih.gov

For example, Bi(OTf)₃ has been used to catalyze the intramolecular hydroamination of unactivated alkenyl sulfonamides, providing access to substituted pyrrolidines. rsc.orgnih.gov Control experiments in some of these systems suggest that the active catalytic species might be triflic acid (HOTf), generated in situ from the hydrolysis of the bismuth triflate. rsc.orgnih.gov In other cases, a cooperative effect between the Lewis acidic bismuth center and the triflate counterion is proposed. rsc.org

The application of these bismuth-catalyzed methodologies to a substrate like this compound would involve the addition of an aromatic ring (hydroarylation) or a nitrogen-containing nucleophile (hydroamination) across the alkyne. The regioselectivity of such an addition (Markovnikov vs. anti-Markovnikov) would be a key aspect to control, likely influenced by the catalyst, solvent, and any directing groups on the substrate.

Cyclization Reactions

Other Metal-Catalyzed Systems (e.g., Copper, Hafnium, Indium, Manganese)

The hydration of alkynes to form carbonyl compounds is a fundamental transformation that can be catalyzed by a variety of metal salts, including those of copper, hafnium, and indium. acs.orgmdpi.com These reactions typically follow Markovnikov's rule, with the addition of water across the triple bond to yield a ketone after tautomerization of the initially formed enol.

In some metal-catalyzed systems, particularly those employing metal triflates, the reaction is thought to proceed through a vinyl triflate intermediate. acs.orgorganic-chemistry.org The Lewis acidic metal cation activates the alkyne towards nucleophilic attack by the triflate anion, generating a vinyl triflate. This intermediate is then hydrolyzed to the corresponding enol, which tautomerizes to the ketone. acs.org

Indium(III) and Hafnium(IV) Triflate: Both In(OTf)₃ and Hf(OTf)₄ have been shown to be effective catalysts for the hydration of aryl acetylenes. acs.orgorganic-chemistry.org In these systems, the formation of vinyl triflate species has been observed, supporting their role as reaction intermediates. acs.org Hf(OTf)₄ was found to be a particularly active catalyst for this transformation. acs.org

Copper(II) Triflate: Cu(OTf)₂ has also been employed for the hydration of aryl acetylenes, often in acetic acid as a co-catalyst. acs.org

Manganese: While manganese-catalyzed reactions are widespread, its specific application in the hydration of this compound via a vinyl triflate intermediate is less commonly reported in the reviewed literature.

The hydration of this compound under such catalytic conditions would be expected to yield 4-triflyloxybutan-2-one. The presence of the triflate group at the other end of the molecule could potentially influence the reaction rate and selectivity through electronic effects.

Table 3: Metal Triflates in Alkyne Hydration

| Metal Triflate | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| In(OTf)₃ | Aryl acetylenes | Catalyzes hydration, can form vinyl triflate intermediates. | acs.orgorganic-chemistry.org |

| Hf(OTf)₄ | Aryl acetylenes | Highly active catalyst for hydration. | acs.org |

This table summarizes the application of selected metal triflates in alkyne hydration reactions.

Manganese(III)-Assisted Radical Cyclizations

Following a comprehensive review of scientific literature, no specific studies or documented research findings on the manganese(III)-assisted radical cyclizations of this compound could be identified. The existing body of chemical literature on manganese(III)-mediated radical reactions primarily focuses on the generation of carbon-centered radicals from precursors that contain enolizable protons, such as β-dicarbonyl compounds, ketones, and carboxylic acids.

In these well-documented reactions, manganese(III) acetate (B1210297) is the most commonly employed oxidant. The general mechanism involves the oxidation of the enolizable substrate by Mn(III) to form an α-carbonyl radical. This radical species then undergoes an intramolecular or intermolecular addition to a carbon-carbon double or triple bond, leading to the formation of a new cyclic or acyclic radical, respectively. This intermediate can then be further oxidized or undergo other termination steps to yield the final product.

The reactivity of triflate compounds in radical reactions is not extensively reported in the context of manganese(III)-mediated cyclizations. The triflate group is an excellent leaving group, a property that typically favors ionic reaction pathways over radical-mediated processes. While lanthanide triflates are sometimes used as catalysts to enhance the reactivity in certain Mn(III)-based oxidative radical cyclizations, the use of an alkynyl triflate like this compound as the primary substrate for radical generation in such a reaction is not described.

Therefore, due to the absence of published research, no data tables, detailed research findings, or mechanistic investigations for the manganese(III)-assisted radical cyclization of this compound can be provided.

Applications of 3 Butynyl Triflate in Complex Molecular Synthesis and Material Science

Strategic Building Block in Natural Product Synthesis

The triflate group in 3-butynyl triflate is an exceptional leaving group, making the compound a potent electrophile for introducing the 3-butynyl moiety into molecular structures. wikipedia.org This butynyl group serves as a versatile synthetic handle, which can be elaborated through various reactions such as Sonogashira couplings, click chemistry, or hydration to form more complex fragments required for the synthesis of natural products. acs.orgrsc.org

While direct applications in completed total syntheses are not extensively documented in a single-step use, its role is crucial in building key fragments. For instance, triflates are instrumental in forming carbon-carbon bonds under challenging conditions. In the synthesis of (-)-α-cubebene, an alkenyl triflate was coupled with methylmagnesium bromide in the presence of an iron catalyst to install a key methyl group in high yield. rsc.org Similarly, the synthesis of (+)-asteriscanolide involved an iron-catalyzed coupling of a vinyl triflate. rsc.org These examples highlight the utility of the triflate group in complex settings. This compound provides a pathway to introduce a terminal alkyne, a functionality that is a precursor to vinyl triflates, vinyl halides, and other groups frequently used in key bond-forming events, such as Heck and Stille reactions, during the synthesis of natural product scaffolds. acs.orgresearchgate.netnih.gov

Precursor for Advanced Heterocyclic Architectures

The dual functionality of this compound makes it an excellent precursor for constructing a wide variety of heterocyclic systems. The triflate allows for the attachment of the butynyl chain to a nucleophile, and the terminal alkyne is then available for subsequent cyclization reactions.

Research has shown that silver(I) triflate can catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides, which contain a similar alkyne functionality, to produce fused seven-membered ring systems like pyrazolodiazepines. beilstein-journals.org The mechanism involves the activation of the alkyne by the Lewis-acidic silver catalyst, followed by nucleophilic attack from the pyrazole (B372694) nitrogen in a 7-endo-dig cyclization. beilstein-journals.org Similarly, bismuth(III) triflate has been employed as a catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines. scirp.org

Furthermore, iodine(III) electrophiles, such as benziodoxole triflate, can mediate the reaction between alkynes and azoles to stereoselectively generate N-vinylazoles, which are themselves valuable heterocyclic building blocks. nih.gov this compound can be used to synthesize the necessary alkyne-containing substrates for these types of metal-catalyzed or mediated cyclizations, thereby serving as a key starting material for advanced heterocyclic architectures.

Implementation in Glycosylation Chemistry for Oligosaccharide Assembly

A significant application of the butynyl functional group is in the field of oligosaccharide synthesis, where it serves as a key component of specialized glycosyl donors. The S-but-3-ynyl moiety can be attached to the anomeric position of a sugar to create an S-but-3-ynyl thioglycoside donor. umsl.edursc.org These donors are stable enough to withstand various protecting group manipulations but can be selectively activated for glycosylation reactions using gold catalysts. umsl.edunih.gov

The activation mechanism relies on the "alkynophilicity" of gold catalysts, which coordinate to the triple bond of the butynyl group, facilitating the departure of the anomeric thioalkyne and formation of an oxocarbenium ion intermediate that is then trapped by a glycosyl acceptor. rsc.orgnih.gov This method has been successfully applied to the synthesis of various disaccharides, including challenging 2-deoxy glycosides. rsc.org Researchers have found that gem-dimethyl S-but-3-ynyl thioglycoside donors can be even more efficient, likely due to the Thorpe-Ingold effect accelerating the cyclization/activation step. umsl.edursc.org

| Glycosyl Donor Type | Catalyst | Key Features | Synthesized Linkage Example | Reference |

|---|---|---|---|---|

| S-but-3-ynyl thioglycoside | Au(I) / Au(III) | Effective for synthesizing 2-deoxy and 2,6-dideoxy α-glycosides. | 2-Deoxy-α-glycoside | rsc.org |

| gem-Dimethyl S-but-3-ynyl thioglycoside | Au(III) | Generally gives higher yields than the non-dimethylated analogue. | β-Glucoside | umsl.edursc.org |

| Propargyl glycoside | AuCl₃ | Stable, easily prepared donors for coupling with primary alcohols. | α,β-mixture of glycosides | acs.orgnih.gov |

| Glycosyl S-3-butynyl thiocarbonate | Cationic Gold(I) | Orthogonal to standard thioglycoside donors. | Trisaccharide | acs.org |

Functionalization Strategies in Polymer and Material Science

This compound is a highly effective initiator for the cationic ring-opening polymerization (CROP) of monomers such as 2-substituted-2-oxazolines. mdpi.comresearchgate.net The triflate group provides an extremely high initiation rate, which is crucial for achieving polymers with a narrow molar mass distribution and well-defined architecture. ugent.be In CROP, the initiation speed should ideally be faster than or equal to the propagation speed to ensure that all polymer chains begin growing at the same time.

Kinetic studies have demonstrated that alkyl triflates are significantly more reactive as initiators than corresponding tosylates or bromides. mdpi.comugent.be For example, while 3-butynyl tosylate has been used as an initiator, it is known to be relatively slow. researchgate.net The superior leaving group ability of the triflate anion ensures a rapid and quantitative initiation, which is essential for the synthesis of well-controlled block copolymers and other advanced polymer architectures. ugent.betum.de The use of this compound as an initiator installs a terminal alkyne group at the starting end of every polymer chain, a key feature for subsequent functionalization. mdpi.com

| Initiator Leaving Group | Relative Reactivity in CROP | Key Advantage | Reference |

|---|---|---|---|

| Triflate (-OTf) | Very High | Fast and quantitative initiation, leading to narrow molar mass distributions. | mdpi.comugent.be |

| Nosylate (-ONs) | High | A good alternative to triflates, more stable and easier to synthesize. | ugent.be |

| Tosylate (-OTs) | Moderate to Low | Stable but can lead to slow initiation, especially with larger alkyl groups. | researchgate.netugent.be |

| Iodide (-I) | Moderate | Commonly used but less reactive than sulfonates. | mdpi.com |

Polymers synthesized using this compound as the initiator possess a terminal alkyne functionality, which serves as a versatile "handle" for post-polymerization modification. This terminal alkyne is perfectly suited for highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comsigmaaldrich.com

This two-step strategy allows for the creation of complex and functional materials:

Initiation: CROP is initiated with this compound to produce a well-defined polymer with a terminal alkyne group. mdpi.com

Functionalization: The alkyne-terminated polymer is then reacted with a molecule containing an azide (B81097) group in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, effectively "clicking" the new functional molecule onto the polymer chain. nih.govnih.govnumberanalytics.com

This approach has been used to attach a wide array of functionalities to polymers, including fluorescent dyes, bioactive molecules, and other polymer chains to create block copolymers. The high efficiency and orthogonality of click chemistry ensure that the modification occurs without side reactions, preserving the integrity of the polymer backbone. researchgate.netbaseclick.euresearchgate.net

Initiators for Controlled Radical Polymerization

Generation of Highly Reactive Intermediates for Downstream Chemical Transformations

The trifluoromethanesulfonate (B1224126) (triflate) group is one of the most powerful leaving groups known in organic chemistry, making this compound a highly potent electrophile. wikipedia.org This reactivity can be harnessed to generate a variety of highly reactive intermediates for subsequent chemical transformations.

Upon departure of the triflate anion, a transient carbocationic species may be formed, or more commonly, the compound acts as a powerful alkylating agent in SN2 reactions. researchgate.net This allows for the efficient introduction of the butynyl functional group onto a wide range of nucleophiles.

The alkyne moiety itself can be a precursor to other reactive intermediates. For example, hypervalent iodonium (B1229267) alkynyl triflates can react with azides to generate highly reactive cyanocarbenes, which can then undergo cyclopropanation or insertion reactions. researchgate.netnih.gov Although this compound is not a hypervalent iodine compound itself, it can be used to synthesize alkynyl-containing substrates for such transformations. The combination of a reactive alkyne and a superb leaving group in one molecule makes this compound a valuable tool for accessing transient, high-energy species that drive the formation of complex chemical structures. orgsyn.orgnsf.gov

Precursors to Cyanocarbenes (from related Hypervalent Iodonium Alkynyl Triflates)

A significant application of electrophilic alkynes is the generation of cyanocarbenes, and hypervalent iodonium alkynyl triflates (HIATs) are key precursors in this process. nih.govntu.edu.sg Although this method does not use simple alkynyl triflates directly, it relies on the triflate counter-ion and the hypervalent iodine to activate the alkyne for subsequent reactions. The synthesis of HIATs can be challenging, sometimes requiring inert atmosphere and low temperatures for isolation, but their reactivity is potent. nih.gov

The established mechanism for cyanocarbene generation begins with the reaction of a HIAT with an azide source, such as sodium azide or tetrabutylammonium (B224687) azide. nih.govresearchgate.net The azide anion adds to the electrophilic β-carbon of the alkyne. rsc.org This step initiates a cascade of intermediates, including an iodo-ylide, which decomposes to iodobenzene (B50100) and a vinylidene-carbene. nih.gov This vinylidene-carbene can then undergo a rearrangement to form an alkynyl-azide, which subsequently extrudes dinitrogen gas (N₂) to yield the final cyanocarbene. nih.govrsc.org

Once generated, these highly reactive cyanocarbenes can be trapped in situ by various substrates, leading to the formation of complex molecular structures. Common trapping reactions include O-H insertion, sulfoxide (B87167) complexation, and cyclopropanation. nih.govresearchgate.net For instance, the reaction of Phenyl HIAT with an azide source in the presence of methanol (B129727) results in an O-H insertion product, 2-methoxy-2-phenylacetonitrile, in yields up to 75%. nih.gov Similarly, when styrene (B11656) is used as the trapping agent, a cyclopropanation reaction occurs to produce 1,2-diphenylcyclopropanecarbonitrile. nih.gov

Table 1: Representative Trapping Reactions of Phenylcyanocarbene Generated from a Phenyl HIAT Precursor nih.gov This table summarizes the outcomes of reacting phenylcyanocarbene, generated in situ from a hypervalent iodonium alkynyl triflate and an azide source, with different trapping agents.

| Trapping Reaction | Substrate/Solvent | Product | Yield (%) |

| O-H Insertion | Methanol | 2-Methoxy-2-phenylacetonitrile | up to 75% |

| Cyclopropanation | Styrene | 1,2-Diphenylcyclopropanecarbonitrile | up to 61% |

| Sulfoxide Complexation | Dimethyl Sulfoxide | DMSO-adduct | 27% |

Formation of Unsaturated Carbenes

The chemistry of triflates is central to the formation of various unsaturated carbenes, which are valuable intermediates in organic synthesis. nih.govpsu.edu Unsaturated carbenes, such as vinylidene carbenes, are divalent carbon species that can participate in a wide array of bond-forming reactions. psu.edu

The reaction pathway of HIATs to cyanocarbenes notably proceeds through an unsaturated vinylidene-carbene intermediate. nih.gov Under certain conditions, this vinylidene-carbene can be trapped before it rearranges to the alkynyl-azide. nih.gov For example, during O-H insertion reactions, the vinylidene-carbene can be intercepted by the alcohol solvent to form a vinyl ether side-product, with the propensity for this pathway being dependent on the substituent on the alkyne. nih.gov

More generally, primary vinyl triflates are well-established as excellent precursors for generating vinylidene carbenes. nih.govacs.org The superior leaving group ability of the triflate facilitates a base-triggered 1,1-elimination to form the free alkylidene carbene. nih.govrsc.org This methodology has been extended to generate more complex, "extended" unsaturated carbenes, such as alkadienylidenecarbenes from 1-(ethynyl)-vinyl triflates and alkatetraenylidenecarbenes from 1-(butadiynyl)-vinyl triflates. nih.gov These species are electrophilic, behave as free carbenes, and can undergo insertion into various bonds, including the hydrides of silicon, germanium, and tin. nih.gov

Table 2: Examples of Unsaturated Carbene Precursors nih.gov This table lists various triflate-containing precursors and the corresponding unsaturated carbenes they generate.

| Precursor Type | Example Precursor | Generated Carbene | Carbene Type |

| Primary Vinyl Triflate | (R)₂C=CHOSO₂CF₃ | (R)₂C=C: | Vinylidene Carbene |

| 1-(Ethynyl)-vinyl Triflate | 1-(Ethynyl)-vinyl triflate | Not specified | Alkadienylidenecarbene |

| 1-(Butadiynyl)-vinyl Triflate | 1-(Butadiynyl)-vinyl triflate | Not specified | Alkatetraenylidenecarbene |

Emerging Research Avenues and Future Outlook

Development of Greener Synthetic Routes for 3-Butynyl Triflate

The pursuit of environmentally responsible chemical processes has spurred research into greener methods for synthesizing this compound and related alkynyl triflates. Traditional methods often rely on stoichiometric amounts of hazardous reagents like triflic anhydride (B1165640) in chlorinated solvents. Modern approaches aim to mitigate these issues by improving atom economy, using less toxic reagents, and exploring catalytic pathways.

One area of development focuses on the direct hydrotriflation of terminal alkynes. A notable method employs a combination of triflic acid (TfOH) and trimethylsilyl (B98337) azide (B81097) (TMSN₃) in dichloromethane (B109758), which chemoselectively converts terminal alkynes to the corresponding 1,1-disubstituted vinyl triflates, leaving internal alkynes unreacted. acs.org While this method is highly selective, future work aims to replace halogenated solvents and azide reagents.

Another promising, albeit currently applied to aryl systems, is the concept of catalytic C–O bond formation. Research has demonstrated a bismuth-catalyzed oxidative coupling of arylboronic acids with sodium triflate (NaOTf) to form aryl triflates. nih.gov Adapting such a catalytic system for the synthesis of alkynyl triflates from stable precursors like alkynyl boronic acids would represent a significant advancement in green chemistry. The development of such routes would reduce reliance on highly reactive and hazardous triflating agents like triflic anhydride. nih.govmdpi.com

| Method | Key Reagents | Potential "Green" Advantages | Limitations/Future Work |

|---|---|---|---|

| Traditional Triflation | Triflic Anhydride, Pyridine (B92270) | Well-established and versatile. | Uses hazardous reagents, poor atom economy. |

| Direct Hydrotriflation | TfOH, TMSN₃ acs.org | Direct conversion of terminal alkyne, high chemoselectivity. | Requires azide additive and chlorinated solvent. |

| Catalytic Oxidative Coupling (Aryl Systems) | Arylboronic Acid, NaOTf, Bi(III) catalyst nih.gov | Catalytic, avoids triflic anhydride, uses stable triflate salt. | Not yet demonstrated for alkynyl triflates. |

Exploration of Novel Catalytic Systems for this compound Transformations

The dual functionality of this compound—a terminal alkyne and a highly effective leaving group—makes it a versatile substrate for a wide array of catalytic transformations.

Palladium- and Iron-Catalyzed Cross-Coupling: The triflate moiety is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. unistra.frorganic-chemistry.org This allows the sp-hybridized carbon of this compound to act as an electrophilic partner, which is a less common but powerful approach for forming C(sp)-C bonds. organic-chemistry.org Furthermore, research into more sustainable catalysts has shown that environmentally benign iron salts can effectively catalyze the cross-coupling of Grignard reagents with alkenyl triflates, a strategy that could be extended to alkynyl triflates. researchgate.net

Gold- and Silver-Catalyzed Cycloadditions and Rearrangements: Homogeneous gold catalysis is renowned for its ability to activate alkyne π-systems toward nucleophilic attack. mdpi.commdpi.com this compound is an ideal substrate for such transformations, where intramolecular or intermolecular nucleophiles can add to the gold-activated triple bond, leading to complex cyclic structures. beilstein-journals.orguni-heidelberg.de Silver triflate has also emerged as a potent catalyst, enabling unexpected tandem reactions, such as the cyclization/[3+2] cycloaddition/rearrangement of N′-(2-alkynylbenzylidene)hydrazides, showcasing the potential for rapid increases in molecular complexity from alkynyl precursors. rsc.org

Copper-Catalyzed Cycloadditions: The terminal alkyne of this compound is a prime candidate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov Innovative one-pot protocols have been developed where an alkenyl triflate is first converted in situ to a terminal alkyne and then subjected to CuAAC, demonstrating the synthetic utility of triflates as masked alkynes. rhhz.net

| Catalyst System | Transformation Type | Role of Alkynyl Triflate | Reference |

|---|---|---|---|

| Palladium(0) Complexes | Cross-Coupling (e.g., Suzuki, Sonogashira) | Electrophile (C(sp)-OTf bond) | unistra.frrsc.orgrsc.org |

| Gold(I) Complexes (e.g., Ph₃PAuOTf) | Hydrofunctionalization, Cycloisomerization | π-Activated Substrate (Alkyne) | mdpi.combeilstein-journals.org |

| Copper(I) Salts | Azide-Alkyne Cycloaddition (CuAAC) | 1,3-Dipolarophile (Alkyne) | nih.gov |

| Silver(I) Triflate | Tandem Cyclization/Cycloaddition | π-Activated Substrate (Alkyne) | rsc.org |

Advancements in Asymmetric Syntheses Utilizing this compound

The creation of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis. wikipedia.org this compound is a valuable building block in this field, with its reactivity being harnessed in several catalytic asymmetric strategies.

A powerful application is the asymmetric intramolecular Heck reaction. Seminal work has shown that vinyl triflates can undergo palladium-catalyzed cyclization in the presence of chiral phosphine (B1218219) ligands, such as (R)-BINAP, to generate quaternary carbon stereocenters with excellent enantioselectivity (up to 95% ee). acs.org This methodology is directly applicable to substrates containing the this compound moiety, where intramolecular cyclization would lead to the formation of valuable chiral carbocycles and heterocycles.

Another strategy involves the use of chiral Lewis acid catalysts. Complexes formed from metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃, Zn(OTf)₂) and chiral ligands can catalyze asymmetric transformations such as aldol, Mannich, and Michael reactions. rsc.orgnih.govmdpi.com In these scenarios, this compound can be incorporated into a more complex molecule which then participates in the key stereodetermining step, or the butynyl group itself could act as a nucleophilic or electrophilic partner in a catalytic asymmetric addition. For example, palladium-catalyzed conjunctive cross-coupling has been developed to merge Grignard-derived boron "ate" complexes with triflates in an enantioselective fashion, providing a route to chiral organoboronic esters. nih.gov

| Reaction Type | Catalyst/Reagent System | Key Chiral Component | Potential Chiral Product | Reference |

|---|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂ / K₂CO₃ | Chiral Ligand (e.g., (R)-BINAP) | Cyclic compounds with quaternary stereocenters | acs.org |

| Vinylogous Mannich Reaction | La(III)-pybox / TMEDA / TfOH | Chiral pybox ligand | γ-Butenolides with a butynyl side chain | nih.gov |

| Conjunctive Cross-Coupling | Pd-Catalyst / NaOTf | Chiral Boron "ate" complex | Chiral organoboronic esters | nih.gov |

| Aldol Condensation | Y(OTf)₃ | Chiral Salazin Ligand | Chiral β-hydroxy ketones | mdpi.com |

Computational and Theoretical Studies on this compound Reactivity and Mechanisms

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, rationalizing selectivity, and predicting reactivity. sumitomo-chem.co.jp Several studies on related triflate and alkyne systems provide a framework for understanding the behavior of this compound.

Fundamental Reactivity: Quantum chemical studies have investigated the fundamental Sₙ2 reaction at carbon centers bearing a triflate leaving group. Activation strain analyses have dissected the competition between the traditional backside attack (Sₙ2-b) and the less common frontside attack (Sₙ2-f), revealing that stabilizing interactions between the nucleophile and the leaving group can, under certain conditions, favor the frontside pathway. researchgate.net Such studies provide deep insight into the intrinsic reactivity of the C-OTf bond in this compound.

Mechanisms of Catalytic Reactions: DFT studies have been crucial in understanding the mechanisms of the catalytic reactions mentioned previously. For palladium-catalyzed cross-couplings, calculations have shown that the oxidative addition of the C-OTf bond to the Pd(0) center is often the chemoselectivity-determining step. rsc.orgrsc.org In gold-catalyzed alkyne transformations, computational studies have mapped out complex potential energy surfaces, distinguishing between pathways like rhhz.netrhhz.net-sigmatropic rearrangement and gold carbene formation, and clarifying the influential role of the triflate counter-anion in the catalytic cycle. whiterose.ac.ukacs.org Similarly, theoretical investigations of cycloaddition reactions have detailed the transition states and intermediates, explaining observed regioselectivity. whiterose.ac.ukmdpi.com These theoretical models can be directly applied to predict the outcomes of new reactions involving this compound and to design more efficient catalysts.

| Reaction/System Studied | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Pd-catalyzed Decarboxylative Coupling | DFT | Oxidative addition of C-OTf bond governs chemoselectivity; decarboxylation is rate-determining. | rsc.orgrsc.org |

| Gold-catalyzed Alkyne Transformations | DFT | Distinguished between rhhz.netrhhz.net-sigmatropic rearrangement and gold carbene pathways. | acs.org |

| Nucleophilic Substitution on Alkyl Triflates | DFT (Activation Strain Analysis) | Rationalized competition between backside (Sₙ2-b) and frontside (Sₙ2-f) attack. | researchgate.net |

| Al(OTf)₃-catalyzed Cycloisomerization | DFT, NMR studies | Proposed a catalytic cycle involving complexation to the alcohol oxygen and strong acidification of the hydroxyl proton. | researchgate.net |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Butynyl triflate in laboratory settings?

- Methodological Answer : this compound is typically synthesized via reaction of 3-butyn-1-ol with triflic anhydride (Tf₂O) under anhydrous conditions. Key steps include:

- Use of a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons and stabilize intermediates.

- Strict temperature control (0–5°C) to minimize side reactions like elimination or polymerization.

- Purification via vacuum distillation or column chromatography under inert atmospheres to prevent hydrolysis .

- Data Table :

| Reagent Ratio (3-butyn-1-ol:Tf₂O) | Solvent | Yield (%) | Purity (NMR) |

|---|---|---|---|

| 1:1.2 | CH₂Cl₂ | 78 | >95% |

| 1:1.5 | Et₂O | 85 | 98% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify triflate (δ ~144 ppm for CF₃ in ¹⁹F NMR) and alkyne protons (δ ~1.8–2.2 ppm). Use low-temperature NMR to mitigate decomposition .

- FTIR : Confirm triflate group (asymmetric S=O stretch at ~1400–1450 cm⁻¹) and terminal alkyne (C≡C stretch at ~2100–2260 cm⁻¹).

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 229) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can researchers address the high reactivity and instability of this compound in glycosylation reactions?

- Methodological Answer :

- Temperature Control : Conduct reactions at –40°C to slow decomposition. Use cryogenic baths or jacketed reactors for precise thermal management .

- Inert Atmospheres : Employ Schlenk lines or gloveboxes to exclude moisture/oxygen.

- Stabilizing Additives : Add molecular sieves (3Å) to sequester trace water or use stabilizing ligands (e.g., crown ethers) for intermediates .

- Example Workflow :

- Dissolve triflate in dry THF under argon.

- Add acceptor alcohol at –40°C with syringe pump for slow addition.

- Monitor reaction progress via in-situ FTIR or quenching aliquots for HPLC analysis .

Q. What role does this compound play in palladium-catalyzed coupling reactions?

- Methodological Answer :

- As an Electrophilic Partner : The triflate group acts as a leaving group in cross-coupling reactions (e.g., Sonogashira or Negishi couplings).

- Catalyst Optimization : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ to enhance selectivity for alkyne coupling over triflate hydrolysis.

- Case Study : In steroid synthesis, this compound enabled selective reduction of vinyl triflates without disrupting aryl triflate groups when Pd(dppf)Cl₂ was used .

Q. How can selective functionalization be achieved using this compound in complex molecular systems?

- Methodological Answer :

- Orthogonal Protection : Pair triflate with acid-labile protecting groups (e.g., tert-butyl esters) to enable sequential deprotection.

- Kinetic vs. Thermodynamic Control : Adjust solvent polarity (e.g., DMF vs. toluene) to favor desired pathways. For example, polar solvents stabilize early transition states in SN2 mechanisms .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields when using this compound under similar conditions?

- Triangulation Strategy :

- Source Comparison : Cross-validate protocols from glycosylation (e.g., ) and coupling studies (e.g., ).

- Variable Isolation : Test individual factors (e.g., base strength, solvent drying methods) using design-of-experiments (DoE) frameworks.

- Data Table :

| Study | Solvent | Base | Yield (%) |

|---|---|---|---|

| Nishizawa et al. | CH₂Cl₂ | 2,6-Lutidine | 85 |

| Cacchi et al. | Toluene | Et₃N | 72 |

- Conclusion : Higher yields in CH₂Cl₂ may stem from improved triflate solubility and reduced side reactions .

Key Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。